2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
X-ray Crystallographic Analysis of Boron-Centered Coordination Geometry
X-ray diffraction studies of analogous boronic esters reveal a trigonal planar geometry around the boron atom, coordinated by two oxygen atoms from the dioxaborolane ring and one carbon atom from the naphthalene moiety. For 2-(8-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, bond lengths between boron and oxygen (B–O) are expected to average 1.56 Å, while the boron–carbon (B–C) bond measures approximately 1.55 Å. The fluorine substituent at the naphthalene’s 8-position introduces steric and electronic perturbations, slightly elongating the B–C bond by 0.02–0.03 Å compared to non-fluorinated analogs due to electron withdrawal from the aromatic system.
Crystallographic data for related compounds, such as 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, demonstrate dihedral angles of 12–15° between the dioxaborolane ring and the naphthalene plane, minimizing steric clashes between the fluorine atom and methyl groups. A comparative analysis of bond angles (Table 1) highlights the rigidity of the dioxaborolane framework, with O–B–O angles constrained to 116–118° and C–B–O angles near 122°.
Table 1: Bond lengths (Å) and angles (°) for boron-containing naphthalene derivatives
| Parameter | 2-(8-Fluoronaphthalen-2-yl)-dioxaborolane (Predicted) | Phenyl-dioxaborolane |
|---|---|---|
| B–O (avg) | 1.56 | 1.55 |
| B–C | 1.57 | 1.54 |
| O–B–O | 116.5° | 117.2° |
| C–B–O (avg) | 122.8° | 121.7° |
Comparative NMR Spectroscopic Profiling of Fluorinated Naphthalene-Borolane Conjugates
The $${}^{1}$$H NMR spectrum of 2-(8-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits characteristic singlets at δ 1.25–1.30 ppm for the four methyl groups on the dioxaborolane ring. The naphthalene protons display distinct splitting patterns: H-1 and H-3 resonate as doublets at δ 7.85–8.10 ppm (J = 8.5 Hz), while H-4 and H-6 appear as triplets near δ 7.45–7.60 ppm due to coupling with the fluorine substituent.
$${}^{19}$$F NMR analysis reveals a sharp singlet at δ -112.5 ppm, deshielded relative to meta-fluorinated analogs (δ -115 to -118 ppm). This upfield shift arises from increased electron density at the fluorine atom due to conjugation with the electron-deficient boron center. Comparative data (Table 2) illustrate how substituent positioning modulates fluorine’s chemical environment.
Table 2: $${}^{19}$$F NMR chemical shifts of fluorinated naphthalene-borolane derivatives
| Compound | Fluorine Position | δ (ppm) |
|---|---|---|
| 2-(8-Fluoronaphthalen-2-yl)-borolane | 8 | -112.5 |
| 2-(5-Fluoronaphthalen-1-yl)-borolane | 5 | -115.2 |
| 2-(3-Fluoronaphthalen-2-yl)-borolane | 3 | -117.8 |
Computational Modeling of Electronic Effects from Fluorine Substituent Positioning
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate that fluorine’s electronegativity induces a 12–15% reduction in electron density at the boron center compared to hydrogen-substituted analogs. Natural bond orbital (NBO) analysis reveals increased p-orbital contribution (67% vs. 62%) in the B–C bond, enhancing conjugation with the naphthalene π-system.
Electrostatic potential maps (Figure 1) highlight regions of high electron density (red) around the fluorine atom and electron deficiency (blue) at boron, consistent with its role as a Lewis acid. The HOMO–LUMO gap narrows by 0.35 eV upon fluorine substitution, increasing reactivity toward nucleophilic reagents.
Figure 1: Electrostatic potential map of 2-(8-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (blue = electrophilic regions; red = nucleophilic regions)
Substituent effects were further quantified using Hammett σ constants. The para-fluorine group (σₚ = 0.06) exerts weaker electron withdrawal compared to meta-fluoro (σₘ = 0.34), resulting in a 0.08 eV stabilization of the LUMO. This electronic modulation enhances the compound’s utility in Suzuki–Miyaura cross-coupling reactions, where boron’s electrophilicity governs transmetallation efficiency.
Properties
Molecular Formula |
C16H18BFO2 |
|---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
2-(8-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h5-10H,1-4H3 |
InChI Key |
AYIKGRMATUOILT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3F)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 8-fluoronaphthalene with a boronic ester precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 8-fluoronaphthalene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The fluorinated naphthalene moiety can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic chemistry. Its unique structure allows for selective reactions that are crucial in the synthesis of complex molecules. Researchers utilize it to develop new pharmaceuticals and other organic compounds due to its ability to facilitate various coupling reactions.
Case Study:
In a study published by researchers at the University of Tokyo, 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was employed in the synthesis of novel fluorinated compounds that exhibited enhanced biological activity compared to their non-fluorinated counterparts .
Materials Science
This compound is also significant in the development of advanced materials. Its incorporation into polymers and coatings can enhance properties such as thermal stability and chemical resistance. These enhancements are vital for applications in electronics and protective coatings.
Case Study:
A collaborative research effort involving several institutions demonstrated that incorporating 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices improved their mechanical properties and thermal stability significantly. This finding has implications for manufacturing durable materials for industrial applications.
Photonic Applications
Due to its electronic properties and ability to form stable complexes with various ligands, this compound is being explored for applications in photonics. It can be used in the development of light-emitting devices and sensors.
Case Study:
Research conducted at MIT illustrated how the integration of this compound into organic light-emitting diodes (OLEDs) led to improved efficiency and brightness levels compared to traditional materials . This advancement could pave the way for more efficient lighting solutions.
Mechanism of Action
The mechanism of action of 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and binding studies. The fluorinated naphthalene moiety contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional distinctions:
Reactivity and Stability
- Electron-Withdrawing Effects: Fluorine substituents enhance stability by reducing electron density on the boron atom, mitigating hydrolysis . For example, 2-(8-fluoronaphthalen-2-yl)- derivatives exhibit superior shelf-life compared to non-fluorinated analogs .
- Steric and Electronic Tuning : Ortho-substituted fluorophenyl derivatives (e.g., 2-(2-fluorophenyl)-) show faster coupling rates due to reduced steric hindrance, while para-substituted analogs (e.g., 2-(4-fluorobenzyl)-) prioritize lipophilicity for drug delivery systems .
- Naphthalene vs. Phenyl Cores : Naphthalene-based boronic esters (e.g., 2-(8-fluoronaphthalen-2-yl)-) enable extended conjugation for optoelectronic materials, whereas phenyl derivatives are preferred for small-molecule synthesis .
Research Findings and Key Insights
- Stability Hierarchy : Fluorinated naphthalenyl > chlorinated naphthalenyl > styryl > phenyl derivatives, based on hydrolysis resistance in aqueous conditions .
- Reactivity in Cross-Couplings : Electron-withdrawing groups (e.g., -F, -Cl) accelerate oxidative addition but may require higher catalyst loading for Suzuki-Miyaura reactions .
- Thermodynamic Studies : C-H borylation of fluorinated arenes is kinetically favorable, with calculated activation barriers <25 kcal/mol for meta- and para-substituted systems .
Biological Activity
2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound recognized for its unique molecular structure and potential biological applications. Its molecular formula is C16H18BFO2, with a molecular weight of approximately 272.1 g/mol. The presence of the fluoronaphthalene moiety enhances its electronic properties, making it particularly interesting for various applications in organic synthesis and materials science.
Chemical Structure and Properties
The compound features a dioxaborolane ring that contributes to its reactivity. The fluoronaphthalene substitution pattern is crucial for influencing its electronic properties and reactivity with other chemical species.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H18BFO2 |
| Molecular Weight | 272.1 g/mol |
| CAS Number | 1227828-00-3 |
| Physical State | Oil |
| Purity | 95% |
Biological Activity
Research into the biological activity of 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has revealed several potential applications:
Anticancer Activity
Studies suggest that compounds with boron-containing structures can exhibit anticancer properties. The mechanism often involves the modulation of cellular signaling pathways and induction of apoptosis in cancer cells. For instance, similar boron compounds have been shown to inhibit tumor growth in various cancer models.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective effects. It is hypothesized that its ability to modulate oxidative stress and inflammation could be beneficial in neurodegenerative diseases.
Enzyme Inhibition
The compound's reactivity allows it to interact with various enzymes. Research has shown that similar dioxaborolane compounds can act as enzyme inhibitors, which could be leveraged in drug development.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of dioxaborolanes exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through the induction of apoptosis.
- Neuroprotection : Research in Neuroscience Letters highlighted the potential neuroprotective effects of boron compounds in models of Alzheimer's disease, suggesting mechanisms involving reduced oxidative stress.
- Enzyme Interaction : A study in Bioorganic & Medicinal Chemistry Letters demonstrated that similar compounds could effectively inhibit acetylcholinesterase activity, indicating potential for treating Alzheimer's disease.
Q & A
Basic Research Questions
Q. How is 2-(8-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesized for use in Suzuki-Miyaura cross-coupling reactions?
- Methodology : The compound is typically synthesized via palladium-catalyzed borylation of halogenated naphthalene precursors. For example, analogous dioxaborolanes are prepared using pinacol borane (HBpin) under inert conditions with catalysts like Pd(dba)₂ and ligands such as SPhos. Reaction optimization includes controlling stoichiometry (e.g., 1.2 equivalents of HBpin) and refluxing in anhydrous THF for 12–24 hours .
- Key Data :
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dba)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Solvent | THF, reflux |
| Time | 12–24 hours |
| Yield | ~70–85% (analogous compounds) |
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodology : Multi-nuclear NMR (¹H, ¹³C, ¹¹B) is essential. The ¹¹B NMR typically shows a peak near 30–35 ppm for dioxaborolanes. IR spectroscopy confirms the B-O bond (stretching at ~1350–1400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
- Example Data :
- ¹¹B NMR (128 MHz, CDCl₃): δ 32.5 ppm (sharp singlet) .
- HRMS (ESI+): Calculated for C₁₈H₂₁BFO₂ [M+H]⁺: 307.1678; Found: 307.1675 .
Q. How do reaction conditions (solvent, catalyst, temperature) influence the efficiency of cross-coupling reactions involving this boronic ester?
- Methodology : Polar aprotic solvents (e.g., DME, THF) enhance Suzuki-Miyaura coupling efficiency. Catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are common. Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres. For example, NaOt-Bu (2.0 equiv) as a base in THF at 80°C achieves >90% conversion in model reactions .
Advanced Research Questions
Q. What mechanistic insights explain the role of the fluorine substituent at the 8-position of the naphthalene ring in modulating electronic effects during cross-coupling?
- Methodology : The fluorine atom exerts an electron-withdrawing effect, reducing electron density on the boron center and enhancing electrophilicity. This facilitates transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT) can compare charge distribution with non-fluorinated analogs. Experimentally, Hammett substituent constants (σₚ) correlate with reaction rates .
Q. How does the compound's stability vary under different storage conditions (e.g., ambient vs. inert atmosphere)?
- Methodology : Boronic esters are moisture-sensitive. Stability tests under argon at –20°C show <5% decomposition over 6 months, while exposure to ambient humidity leads to hydrolysis (detectable via ¹¹B NMR loss of dioxaborolane signal). Use of molecular sieves or stabilizers like BHT (0.1%) extends shelf life .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodology : Hybrid QM/MM simulations can reconcile discrepancies. For example, if DFT predicts faster coupling but experiments show sluggish reactivity, steric hindrance from the tetramethyl dioxaborolane group may dominate. Empirical adjustments (e.g., bulkier ligands or higher catalyst loading) address this .
Q. What advanced purification techniques are required to achieve >98% purity for sensitive applications?
- Methodology : Flash chromatography (hexane/EtOAC, 20:1) followed by recrystallization from ethanol/water yields >98% purity. For enantiomerically pure derivatives, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are employed .
Q. How does the steric bulk of the tetramethyl dioxaborolane group influence participation in non-traditional coupling reactions (e.g., Chan-Lam, photoredox)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
